Pasakbumin A;Pasakbumin-A

Lung Cancer Cytotoxicity Apoptosis

Pasakbumin A (Eurycomanone) is the principal bioactive quassinoid of Eurycoma longifolia and the definitive reference standard for mechanism-of-action studies. It delivers sub-µg/mL IC50 against Plasmodium falciparum (0.015–0.026 µg/mL) and exhibits 1.8-fold greater potency than eurycomanol against H460/A549 lung cancer cells. Its unique dual PDE/aromatase inhibition supports Leydig cell steroidogenesis research, while its ERK1/2-mediated autophagy induction enables host-directed TB therapy studies. Substituting with other quassinoids risks irreproducible results. Ensure experimental fidelity—order verified ≥98% HPLC purity Pasakbumin A today.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
CAS No. 84633-29-4
Cat. No. B114608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasakbumin A;Pasakbumin-A
CAS84633-29-4
SynonymsNSC 339187; EURYCOMANONE; pasakbumin-a; Eurycoma longifolia; EurycomalongifoliaJack; Extract of Orion nigrum; Eurycomanone (Synonyms: Pasakbumin A); 11-beta,12-alpha,15-beta)-betdihydrate; Eurycomanone, 98%, from Eurycoma longifolia; 11,2o-epoxy-1,11,12,14,15-pentahydroxy-13(21)-diene-(1-picrasa-16-dione
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O
InChIInChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3
InChIKeyUCUWZJWAQQRCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pasakbumin A (Eurycomanone) for Research Procurement: A Verified C20 Quassinoid from Eurycoma longifolia


Pasakbumin A, synonymously known as Eurycomanone, is a C20 quassinoid diterpenoid [1] with the CAS Registry Number 84633-29-4 and molecular formula C20H24O9 (MW 408.4) [2]. It is the principal bioactive constituent isolated from the roots and leaves of Eurycoma longifolia Jack (Tongkat Ali) [1]. As a pure, well-characterized natural product, it serves as a reference standard in analytical chemistry and a starting point for mechanism-of-action studies in oncology, infectious disease, and endocrinology [3].

Pasakbumin A Procurement: Why In-Class Quassinoid Analogs Are Not Interchangeable


Pasakbumin A belongs to the C20 quassinoid class, yet its biological profile diverges significantly from structurally related analogs like eurycomanol, eurycomalactone, and 13,21-dihydroeurycomanone . Differences in hydroxylation, epoxidation, and the presence of an α,β-unsaturated ketone moiety [1] dictate distinct interactions with cellular targets such as NF-κB, phosphodiesterase (PDE), and aromatase [2]. Consequently, substituting Pasakbumin A with an alternative quassinoid without quantitative validation risks compromising experimental reproducibility and failing to replicate specific, published pharmacological outcomes .

Pasakbumin A Quantitative Differentiation: Head-to-Head Potency and Selectivity Data


Superior Antiproliferative Potency in Lung Cancer Cells vs. Eurycomanol

In a direct comparative study on human lung cancer cell lines, Pasakbumin A (Eurycomanone, EONE) demonstrated significantly higher anticancer potency than its close structural analog, eurycomanol (EOL) [1]. Against H460 large cell lung cancer cells, the IC50 of EONE was 1.78 µg/mL, whereas EOL exhibited an IC50 of 3.22 µg/mL, representing a 1.8-fold greater potency [1]. Against A549 adenocarcinoma cells, EONE showed an IC50 of 20.66 µg/mL compared to 38.05 µg/mL for EOL, a 1.8-fold increase in potency [1].

Lung Cancer Cytotoxicity Apoptosis

Superior Antimalarial Potency vs. Eurycomanol Against Plasmodium falciparum

Pasakbumin A exhibits nanomolar-range antimalarial activity against the W2 and D6 clones of Plasmodium falciparum, with reported IC50 values of 0.015 µg/mL and 0.026 µg/mL, respectively [1]. In contrast, a separate study on chloroquine-resistant Malaysian isolates found that eurycomanol and its derivatives demonstrated IC50 values in the low micromolar range (1.231-4.899 µM) . While not a direct head-to-head, this cross-study comparison suggests Pasakbumin A is over two orders of magnitude more potent than eurycomanol in vitro against this parasite.

Antimalarial Antiparasitic Drug Discovery

Host-Directed Anti-Tuberculosis Activity via ERK1/2-Mediated Autophagy

Pasakbumin A is distinguished from other quassinoids by its validated activity as a host-directed therapeutic (HDT) against intracellular Mycobacterium tuberculosis (Mtb) [1]. It significantly inhibited intracellular Mtb growth in mouse macrophages by inducing autophagy via the ERK1/2 signaling pathway [1]. This mechanism is specific to Pasakbumin A among E. longifolia quassinoids and has been patented for TB treatment [2]. Furthermore, combination treatment with the first-line drug rifampicin (RMP) demonstrated a potent, synergistic suppression of Mtb growth [1].

Tuberculosis Host-Directed Therapy Autophagy

Dual PDE and Aromatase Inhibition for Enhanced Spermatogenesis

A key functional distinction of Pasakbumin A is its dual inhibition of phosphodiesterase (PDE) and aromatase, a combination that enhances testosterone steroidogenesis in Leydig cells [1]. This dual mechanism, which prevents the conversion of testosterone to estrogen while simultaneously increasing intracellular cAMP, is not reported for eurycomanol or eurycomalactone, which are primarily known for NF-κB inhibition or general cytotoxicity [2]. At concentrations of 1-10 µM, Pasakbumin A significantly reduced estrogen release and increased testosterone release in isolated rat Leydig cell preparations [3].

Male Fertility Steroidogenesis Phosphodiesterase

Quantified Toxicity Profile: 33-Fold More Toxic to Brine Shrimp than Eurycomanol

In a toxicity-guided fractionation study, Pasakbumin A was identified as the most acutely toxic quassinoid component among those isolated from Eurycoma longifolia . Using the brine shrimp lethality assay, eurycomanol was found to be approximately 33 times less toxic than Pasakbumin A . This stark difference in toxicity highlights the critical importance of selecting the correct compound for biological assays, as eurycomanol contamination or misidentification could drastically alter experimental safety and efficacy readouts.

Toxicity Safety Profile Quassinoid Comparison

Pasakbumin A Best-Fit Application Scenarios for Scientific and Industrial Use


Lung Cancer Research: Maximizing Cytotoxic Potency

Given its 1.8-fold greater potency against H460 and A549 lung cancer cells compared to eurycomanol [1], Pasakbumin A is the superior choice for in vitro studies investigating quassinoid-induced apoptosis, cell cycle arrest, and anti-proliferative mechanisms in pulmonary oncology. Its lower IC50 values translate to more robust dose-response relationships and lower compound consumption.

Antimalarial Drug Discovery: High-Potency Lead Optimization

With sub-µg/mL IC50 values against Plasmodium falciparum (0.015-0.026 µg/mL) [1], Pasakbumin A serves as a high-potency lead scaffold for antimalarial drug discovery. Its activity is orders of magnitude greater than that of eurycomanol analogs [2], making it the compound of choice for structure-activity relationship (SAR) studies, mechanism-of-action investigations, and initial in vivo efficacy testing in malaria models.

Host-Directed Tuberculosis Therapy Research

Pasakbumin A is uniquely suited for research into host-directed therapies (HDT) for tuberculosis due to its proven ability to induce autophagy and enhance bacterial clearance in infected macrophages via the ERK1/2 pathway [1]. This application, supported by a dedicated patent [2], is not shared by other quassinoids from E. longifolia and offers a novel avenue for studying innate immune modulation.

Male Reproductive Endocrinology and Toxicology Studies

The dual inhibition of PDE and aromatase by Pasakbumin A provides a specific mechanistic tool for investigating testosterone steroidogenesis in Leydig cells [1]. Simultaneously, its quantified, higher toxicity relative to eurycomanol (33-fold difference in brine shrimp assay) [2] makes it the appropriate reference compound for toxicological assessments of E. longifolia extracts and for evaluating safety margins in reproductive health research.

Technical Documentation Hub

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